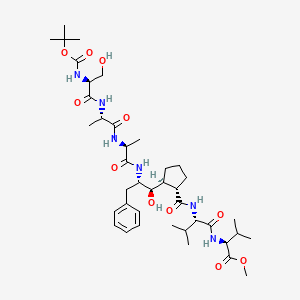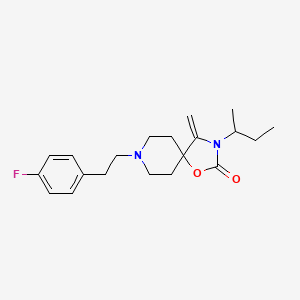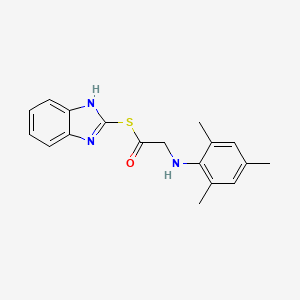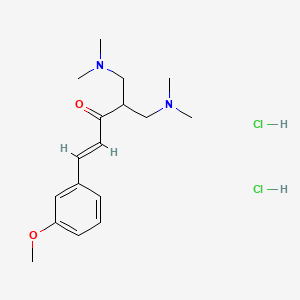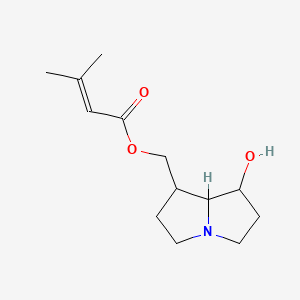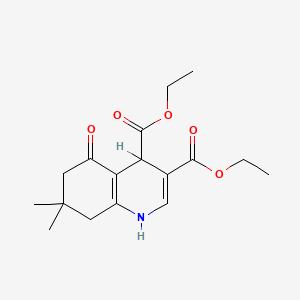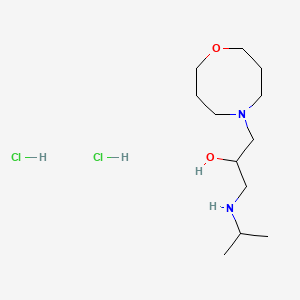
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an oxazocine ring and an ethanol group. It is often studied for its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride typically involves multiple steps, including the formation of the oxazocine ring and the introduction of the ethanol group. Common synthetic routes may involve the use of starting materials such as amino alcohols and cyclic ethers. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups.
Applications De Recherche Scientifique
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a potential drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-methanol
- Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-propanol
Uniqueness
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride is unique due to its specific structure, which includes an ethanol group. This structural feature may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may also influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific studies.
Propriétés
Numéro CAS |
104317-86-4 |
|---|---|
Formule moléculaire |
C12H28Cl2N2O2 |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
1-(1,5-oxazocan-5-yl)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C12H26N2O2.2ClH/c1-11(2)13-9-12(15)10-14-5-3-7-16-8-4-6-14;;/h11-13,15H,3-10H2,1-2H3;2*1H |
Clé InChI |
GEFHWVLCGASBLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(CN1CCCOCCC1)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
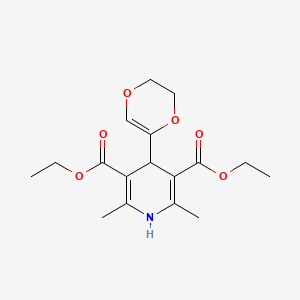
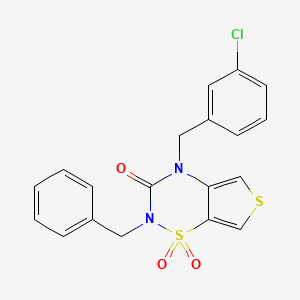
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
